![molecular formula C16H15BrN2O3S2 B2472291 (Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865161-39-3](/img/structure/B2472291.png)
(Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
This compound is a benzothiazole derivative. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring. They are known for their wide range of biological activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecule contains a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur and a nitrogen atom .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic and nucleophilic substitution reactions, and participate in coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As a benzothiazole derivative, this compound is likely to be a crystalline solid .Scientific Research Applications
Photodynamic Therapy and Photosensitizers
The compound shows promising applications in photodynamic therapy, primarily as a photosensitizer. It has been noted for its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Evaluation
The compound's derivatives have been synthesized and studied for antimicrobial properties. For instance, certain thiophene-2-carboxamides demonstrated antimicrobial efficacy, showing potential as therapeutic agents against infections (Talupur, Satheesh, & Chandrasekhar, 2021).
Antitumor Activity
Some derivatives have been synthesized and evaluated for their antitumor activity. For example, certain benzothiophene carboxamide derivatives have been reported to inhibit the growth of Plasmodium falciparum, showcasing potential as antimalarial agents and hinting at broader antitumor applications (Banerjee, Kapoor, Surolia, & Surolia, 2011).
Anticancer Agents
There's ongoing research into the anticancer properties of certain derivatives. For instance, novel 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides were synthesized and showed significant inhibitory effects on the growth of human tumor cells in vitro (Ostapiuk, Frolov, & Matiychuk, 2017).
Synthetic Chemistry
It also plays a role in synthetic chemistry. Derivatives have been utilized in synthesizing various compounds, which could have implications in developing new pharmaceutical agents (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to show significant anti-tubercular activity . They have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.
Future Directions
properties
IUPAC Name |
5-bromo-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S2/c1-21-8-7-19-11-4-3-10(22-2)9-13(11)24-16(19)18-15(20)12-5-6-14(17)23-12/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEVAFCFRBOTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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